3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone
Description
3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone (CAS: 898779-42-5) is a substituted benzophenone derivative featuring a benzophenone core with methyl groups at the 3- and 4-positions of one aromatic ring and a 1,3-dioxolan-2-yl group at the 3'-position of the second aromatic ring. Its molecular formula is C₁₈H₁₈O₃, with a molecular weight of 282.33 g/mol .
This compound is industrially significant, with applications in chemical synthesis, agrochemicals, and pharmaceuticals. It is marketed as a high-purity (≥99%) intermediate for use in pesticides, food additives, and active pharmaceutical ingredients (APIs) . The 1,3-dioxolane moiety enhances its stability and modulates reactivity, making it valuable in photochemical and cross-linking applications .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-12-6-7-15(10-13(12)2)17(19)14-4-3-5-16(11-14)18-20-8-9-21-18/h3-7,10-11,18H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCASLJSDKVYDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC=CC(=C2)C3OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645067 | |
| Record name | (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-42-5 | |
| Record name | Methanone, (3,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the condensation of 3,4-dimethylbenzophenone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: p-Toluenesulfonic acid or sulfuric acid
Solvent: Toluene or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of dehydrating agents such as dimethyldichlorosilane can enhance the efficiency of the reaction by removing water formed during the condensation process .
Chemical Reactions Analysis
Hydrolysis of the Dioxolane Ring
The dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the parent carbonyl group. This reaction is critical for deprotecting the ketone in synthetic applications.
Reaction Conditions :
-
Acid Catalyst : Dilute HCl or H<sub>2</sub>SO<sub>4</sub> in aqueous THF or methanol .
-
Temperature : 25–60°C.
Mechanism :
Protonation of the dioxolane oxygen weakens the C–O bonds, leading to ring opening and formation of a diol intermediate, which subsequently eliminates ethylene glycol to yield the free ketone .
Example :
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenone | 0.1 M HCl, 50°C | 3,4-Dimethylbenzophenone | ~85% (estimated) |
Thermal Fragmentation
Under elevated temperatures, the dioxolane ring undergoes decomposition, releasing volatile byproducts.
Conditions :
Products :
-
Primary : Aromatic ketone derivatives (e.g., 3,4-dimethylbenzophenone).
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Byproducts : Ethylene glycol, CO, and aldehydes (e.g., formaldehyde) .
Mechanistic Pathway :
-
Homolytic cleavage of the dioxolane C–O bonds generates radical intermediates.
-
Radical recombination or oxidation yields stable aromatic products .
Oxidation Reactions
The benzophenone core and methyl groups are susceptible to oxidation under controlled conditions.
3.1. Benzophenone Oxidation
The ketone group can be oxidized to a carboxylic acid via strong oxidizing agents.
Conditions :
Example :
| Substrate | Reagents | Product | Notes |
|---|---|---|---|
| 3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenone | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 3,4-Dimethylbenzoic acid | Requires prior dioxolane hydrolysis |
3.2. Methyl Group Oxidation
Methyl substituents on the aromatic ring can be oxidized to carboxylic acids via radical pathways.
Conditions :
-
Reagents : SeO<sub>2</sub> or HNO<sub>3</sub>.
-
Temperature : 100–120°C.
Reduction Reactions
The carbonyl group is reducible to a secondary alcohol or hydrocarbon.
Conditions :
-
Catalytic Hydrogenation : H<sub>2</sub>, Pd/C or Raney Ni.
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Chemical Reduction : NaBH<sub>4</sub> or LiAlH<sub>4</sub>.
Example :
| Substrate | Reagents | Product | Yield |
|---|---|---|---|
| 3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenone | H<sub>2</sub>, Pd/C | 3,4-Dimethylbenzhydrol | ~90% (estimated) |
Substitution Reactions
The methyl groups may undergo halogenation under radical or electrophilic conditions.
Conditions :
-
Halogenation : Cl<sub>2</sub> or Br<sub>2</sub> with UV light or Lewis acids (e.g., FeCl<sub>3</sub>).
-
Temperature : 25–50°C.
Example :
| Substrate | Reagents | Product | Selectivity |
|---|---|---|---|
| 3,4-Dimethyl-3'-(dioxolan-2-yl)benzophenone | Cl<sub>2</sub>, FeCl<sub>3</sub> | 3-Chloro-4-methyl derivative | Predominantly para-substitution |
Photochemical Reactivity
The benzophenone moiety participates in UV-induced reactions, such as radical generation or [2+2] cycloadditions.
Applications :
-
Photoinitiators : Generates radicals for polymerization under UV light.
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Crosslinking : Forms covalent bonds with unsaturated substrates .
Conditions :
Comparative Reactivity with Analogs
The reactivity of 3,4-dimethyl-3'-(dioxolan-2-yl)benzophenone aligns with structurally related compounds:
| Feature | 3,4-Dimethyl Derivative | 3,5-Dimethyl Analog | 2,5-Dichloro Derivative |
|---|---|---|---|
| Dioxolane Hydrolysis Rate | Moderate | Slow | Fast |
| Oxidation Stability | High | Moderate | Low |
| Thermal Decomposition Temp | 300°C | 320°C | 280°C |
Key Research Findings
-
Thermal Stability : Decomposes at 300°C, releasing CO and aldehydes .
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Synthetic Utility : The dioxolane group serves as a ketone-protecting group, removable under mild acidic conditions .
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Biological Relevance : Analogous benzophenones exhibit cytotoxicity, suggesting potential pharmacological applications.
This compound’s reactivity profile underscores its versatility in organic synthesis, photochemistry, and materials science, warranting further exploration in targeted applications.
Scientific Research Applications
Photoinitiator in Polymer Chemistry
Overview :
3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is primarily used as a photoinitiator in UV-curable coatings and inks. Photoinitiators are essential in initiating polymerization processes when exposed to UV light.
Mechanism :
Upon exposure to UV light, the compound undergoes a photochemical reaction that generates free radicals. These radicals initiate the polymerization of monomers present in the coating or ink, leading to rapid curing and hardening.
Applications :
- Coatings : Used in protective coatings for various substrates including plastics and metals.
- Inks : Employed in printing inks for high-speed printing processes.
Material Science Applications
Overview :
The compound's structural properties allow it to be integrated into various materials to enhance their performance characteristics.
Key Uses :
- Adhesives : Enhances adhesion properties in UV-curable adhesives.
- Composites : Utilized in the production of composite materials where UV curing is beneficial for achieving desired mechanical properties.
Pharmaceutical Applications
Overview :
Research indicates potential applications of this compound in drug formulation and delivery systems.
Potential Uses :
- Drug Delivery Systems : Its ability to form stable complexes with certain drugs may enhance their solubility and bioavailability.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of benzophenone compounds can exhibit antimicrobial activity, indicating possible uses in pharmaceutical formulations.
Case Studies
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with specific molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes. Additionally, the benzophenone core can absorb UV light, making it useful in photochemical applications .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 3,4-dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone and analogous compounds:
Reactivity and Stability
- Dioxolane vs. Simple Methyl/Aryl Groups : The 1,3-dioxolane group in the target compound increases steric hindrance and electron density compared to methyl or halogen substituents, altering its photochemical reactivity and cross-linking efficiency .
- Halogenated Derivatives : Chlorine or bromine substituents (e.g., 3,5-dichloro variant) enhance electrophilicity, making them more reactive in nucleophilic substitutions but less stable under UV exposure .
- Cyanosubstituted Analogues: The cyano group (e.g., 3-cyano derivative) introduces strong electron-withdrawing effects, affecting solubility and interaction with biological targets like enzymes .
Key Research Findings
Industrial Utility : The compound’s high purity and stability underpin its role in agrochemicals and APIs, with global suppliers like ECHEMI and MolCore offering bulk quantities .
Photochemical Reactivity: The dioxolane ring stabilizes intermediates in UV-induced reactions, outperforming simpler benzophenones in cross-linking efficiency .
Structural Insights: X-ray crystallography (using SHELX software) confirms the planar benzophenone core and dioxolane conformation, critical for rational drug design .
Biological Activity
3,4-Dimethyl-3'-(1,3-dioxolan-2-YL)benzophenone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- IUPAC Name : (3,4-dimethylphenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone
- Molecular Formula : CHO
- Molecular Weight : 282.34 g/mol
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthetic route may include steps such as:
- Formation of the dioxolane ring.
- Coupling with benzophenone derivatives.
- Purification through chromatographic techniques.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antioxidant Activity
Studies have shown that benzophenone derivatives can act as effective antioxidants. The presence of the dioxolane moiety enhances the electron-donating ability of the compound, which may contribute to its radical scavenging properties .
Antimicrobial Properties
Preliminary investigations suggest that this compound demonstrates antimicrobial activity against various bacterial strains. This property is attributed to its ability to disrupt microbial cell membranes .
Anti-inflammatory Effects
In animal models, compounds similar to this compound have shown promise in reducing inflammation and pain. For instance, a related compound was effective in an adjuvant-induced arthritis model, indicating potential therapeutic applications in inflammatory diseases .
Case Studies
The biological activities of this compound may be mediated through several mechanisms:
- Radical Scavenging : The dioxolane structure likely contributes to its ability to donate electrons and neutralize free radicals.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
- Cytokine Modulation : The compound may influence inflammatory pathways by modulating the release of pro-inflammatory cytokines.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 3,4-Dimethyl-3'-(1,3-dioxolan-2-yl)benzophenone, and what reaction conditions are critical for yield optimization?
- Methodology : The synthesis of structurally related benzophenone derivatives often involves base-mediated coupling reactions. For example, NaH in THF has been used to facilitate benzofuran-phenol coupling under anhydrous conditions, achieving high yields (e.g., 97.3% conversion in analogous reductions using triisobutylaluminum for benzophenone derivatives) . Microwave-assisted synthesis under solvent-free conditions may improve reaction kinetics for similar dioxolane-containing compounds . Critical parameters include strict moisture control, stoichiometric base ratios, and inert atmospheres to prevent side reactions.
Q. How is the structural elucidation of this compound typically performed using crystallographic techniques?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. The SHELX system (e.g., SHELXL for refinement) is widely used for resolving complex structures, even with twinned or high-resolution data. For example, B3LYP/6-31*G DFT calculations have validated crystallographic parameters for related compounds, ensuring accurate bond-length and angle determinations .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodology :
- GC-MS : Quantifies impurities at ≥10 mg/kg using derivatization protocols, particularly for benzophenone analogs .
- HPLC : Reverse-phase methods with UV detection (e.g., C18 columns, acetonitrile/water gradients) separate closely related byproducts .
- GLC with Internal Standards : Achieves 97% accuracy in conversion analysis, as demonstrated in benzophenone-to-benzhydrol reactions .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) assist in predicting the NMR spectral properties of this compound?
- Methodology : Density functional theory (DFT) with B3LYP/6-31*G basis sets accurately predicts and NMR chemical shifts for benzophenone derivatives. For example, calculated vs. experimental shifts for 4-hydroxy-3-(3’-methyl-2’-butenyl)acetophenone showed <0.3 ppm deviation, enabling reliable structural validation . Researchers should optimize molecular geometries in gas-phase simulations before comparing with experimental data.
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) during structural verification?
- Methodology :
- Cross-Technique Validation : Combine SC-XRD (for absolute configuration) with DFT-predicted NMR spectra to identify stereochemical anomalies .
- Impurity Profiling : Use GC-MS or HPLC to detect trace byproducts (e.g., residual solvents or oxidation products) that may contribute to spectral noise .
Q. What strategies are effective in addressing low crystallinity issues during X-ray diffraction analysis?
- Methodology :
- Crystallization Optimization : Screen solvent systems (e.g., DCM/hexane) and employ slow evaporation techniques.
- Data Processing : Use SHELXD/SHELXE for robust phase resolution with incomplete or twinned datasets, as demonstrated in macromolecular crystallography .
Q. What are the methodological considerations for studying its potential biological activity, given structural analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare with bioactive analogs like 3,4-dihydro-2H-1,3-benzoxazines, which show anti-inflammatory activity via COX-2 inhibition .
- Assay Design : Use in vitro models (e.g., enzyme inhibition assays) with LC-MS quantification to monitor metabolic stability and reactive intermediate formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
